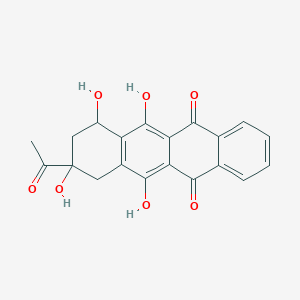

4-Demethoxydaunomycinone

Description

Contextualization within the Anthracycline Family and Related Aglycones

The anthracyclines are a class of chemotherapeutic agents derived from Streptomyces species, with daunorubicin (B1662515) and doxorubicin (B1662922) being the most well-known members. These molecules consist of a tetracyclic aglycone and a sugar moiety, typically daunosamine (B1196630). 4-Demethoxydaunomycinone is the aglycone of idarubicin (B193468), a synthetic analogue of daunorubicin. newdrugapprovals.orgresearchgate.net The key structural difference is the absence of a methoxy (B1213986) group at the C-4 position of the aglycone, a modification that significantly enhances its lipophilicity (fat solubility) and cellular uptake compared to daunorubicin. newdrugapprovals.org This structural alteration is a focal point of research, as it is linked to the improved pharmacological profile of idarubicin. rsc.org

The broader family of anthracycline aglycones includes daunomycinone (B1669838) (the aglycone of daunorubicin) and adriamycinone (the aglycone of doxorubicin). tandfonline.com Research into synthetic aglycones like this compound is driven by the desire to create new anthracycline analogues with improved efficacy and reduced side effects, such as cardiotoxicity, which is a significant limitation of early anthracyclines. ias.ac.in

Academic Significance of this compound as a Key Synthetic Aglycone

The academic significance of this compound lies in its role as a crucial building block for the synthesis of novel anthracycline analogues. clockss.org Its total synthesis has been a major focus of organic chemistry research, leading to the development of various synthetic strategies. rsc.orgtandfonline.comias.ac.inrsc.org These synthetic routes are pivotal for producing idarubicin and for creating a diverse library of related compounds for biological evaluation. researchgate.netacs.org

The synthesis of this compound allows for the systematic modification of the anthracycline structure, enabling researchers to probe the molecular interactions between the drug, DNA, and enzymes like topoisomerase II. newdrugapprovals.org By understanding how modifications to the aglycone affect biological activity, scientists can design more effective and targeted cancer therapies. For instance, the absence of the C-4 methoxy group in this compound has been shown to influence the molecule's electronic properties and its bioconversion to the active metabolite, idarubicinol. researchgate.net

Furthermore, the development of efficient and stereocontrolled syntheses of (+)-4-demethoxydaunomycinone is a testament to the advancements in synthetic organic chemistry. oup.comcornell.edu These synthetic achievements not only provide access to important therapeutic agents but also contribute to the broader field of natural product synthesis.

Historical Perspectives on the Discovery and Initial Synthetic Research of this compound

The quest for new anthracyclines with improved therapeutic properties spurred the initial interest in synthetic analogues like those derived from this compound. The clinical success of daunorubicin and doxorubicin in the mid-20th century was tempered by their dose-limiting cardiotoxicity and development of drug resistance. This led researchers to explore modifications of the anthracycline scaffold.

The development of a practical synthesis of this compound was a critical step that enabled the production of idarubicin for clinical trials. google.com The successful synthesis and subsequent discovery of idarubicin's potent antileukemic activity validated the strategy of rationally designing new anticancer drugs based on existing natural products. researchgate.net The ongoing research into this compound and its derivatives continues to be a vibrant area of medicinal chemistry. acs.org

Interactive Data Tables

| Compound Name |

|---|

| This compound |

| Idarubicin (4-demethoxydaunorubicin) |

| Daunorubicin |

| Doxorubicin |

| Daunomycinone |

| Adriamycinone |

| Idarubicinol |

| Property | Value | Source |

|---|---|---|

| Appearance | Orange crystalline powder | newdrugapprovals.org |

| Melting Point | 183-185°C or 172-174°C | newdrugapprovals.org |

| Optical Rotation [α]D20 | +205° (c = 0.1 in methanol) or +188° (c = 0.10 in methanol) | newdrugapprovals.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

9-acetyl-6,7,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O7/c1-8(21)20(27)6-11-13(12(22)7-20)19(26)15-14(18(11)25)16(23)9-4-2-3-5-10(9)17(15)24/h2-5,12,22,25-27H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUFQFGSMHXKORU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Demethoxydaunomycinone

Total Synthesis Approaches to the Anthracyclinone Skeleton

The construction of the four-ring system of 4-demethoxydaunomycinone has been achieved through several key strategies, including Diels-Alder cycloadditions, phthalide (B148349) annulations, and other cyclization methods. nih.gov These methods often involve the assembly of the molecule from smaller, functionalized building blocks. nih.gov

Diels-Alder Cycloaddition Reactions in this compound Synthesis

The Diels-Alder reaction, a powerful tool in organic synthesis for forming six-membered rings, has been extensively utilized in the synthesis of this compound. publish.csiro.auacs.org This pericyclic reaction offers a convergent approach to the tetracyclic core by reacting a diene with a dienophile. publish.csiro.aumnstate.edu

The successful application of the Diels-Alder reaction in synthesizing this compound hinges on the careful design of the diene and dienophile. One approach involves the cycloaddition of 2-acetoxybuta-1,3-diene to quinizarin (B34044) quinone. publish.csiro.au This reaction proceeds in good yield and provides a key intermediate for the synthesis. publish.csiro.au Another strategy employs the reaction of 2-chloro-1,3-butadiene with anthracene-1,4,9,10-tetraone, which also serves as an efficient route to a key intermediate. acs.org The choice of diene and dienophile is critical for controlling the regiochemistry and stereochemistry of the resulting adduct.

| Diene | Dienophile | Key Feature |

| 2-Acetoxybuta-1,3-diene | Quinizarin quinone | High-yield cycloaddition to the external double bond. publish.csiro.au |

| 2-Chloro-1,3-butadiene | Anthracene-1,4,9,10-tetraone | Efficient synthesis of a key intermediate. acs.org |

| o-Quinodimethanes | Various dienophiles | Used in intramolecular cycloadditions. tandfonline.com |

Achieving the correct regioselectivity and stereoselectivity is paramount in Diels-Alder approaches to this compound. In the reaction of 2-acetoxybuta-1,3-diene with quinizarin quinone, the cycloaddition occurs specifically at the external double bond of the quinone, leading to the desired regioisomer. publish.csiro.au The stereochemistry of the final product is often controlled in subsequent steps. The use of chiral auxiliaries or catalysts can induce enantioselectivity in the Diels-Alder reaction, providing access to optically active forms of this compound. The regioselectivity of hetero-Diels-Alder reactions, such as those involving nitroso dienophiles, is influenced by the electronic nature of both the diene and the dienophile. beilstein-journals.org

Diene and Dienophile Design for [4+2] Cycloadditions

Phthalide Annulation Strategies

Phthalide annulation represents another significant strategy for constructing the tetracyclic framework of this compound. acs.org This method involves the reaction of a substituted phthalide (a lactone derived from phthalic acid) with a suitable Michael acceptor. A key approach utilizes a strong base-induced cycloaddition of homophthalic anhydrides with a chloronaphthoquinone derivative. jst.go.jp This reaction forms the tetracyclic adduct, which can then be efficiently converted to this compound. jst.go.jp This strategy offers a highly convergent and regiospecific route to the target molecule. jst.go.jpcapes.gov.br

Alternative Cyclization and Annulation Methodologies

Beyond Diels-Alder and phthalide annulation, other cyclization strategies have been developed. One such method involves a Friedel-Crafts acylation approach. ias.ac.in Another conceptually different strategy starts from tetracene, a simple aromatic hydrocarbon, and introduces the necessary functional groups through a series of arene functionalizations and dearomatization reactions. nih.govchemrxiv.org This "global functionalization" approach avoids the need for traditional annulation strategies. nih.govchemrxiv.org Intramolecular Heck cyclizations have also been explored to create key structural features of the molecule. researchgate.net

Key Tetracyclic Intermediates and Precursors in Total Synthesis

| Intermediate | Synthetic Role |

| 9-Acetyl-6,11-dihydroxy-7,8,9,10-tetrahydro-5,12-naphthacenedione | Starting material for conversion to this compound. google.com |

| (R)-2-Acetyl-2-hydroxy-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene | Key chiral intermediate in anthracycline synthesis. researchgate.net |

| (±)-4-Demethoxy-7,11-dideoxydaunomycinone | Precursor in the synthesis of this compound. tandfonline.com |

| 2-Acetoxy-5,12-dihydroxy-1,4-dihydronaphthacene-6,11-dione | Key intermediate from a Diels-Alder reaction. publish.csiro.au |

Semisynthetic Pathways from Structurally Related Compounds

Semisynthetic approaches leverage the readily available skeletons of natural products, such as other anthracyclinones or related anthraquinones, as starting materials. These methods offer a more direct route to the target molecule by modifying a pre-existing and complex chemical scaffold.

Derivation from Daunomycinone (B1669838) and Other Anthracyclinones

One of the most direct semisynthetic routes to this compound involves the chemical modification of the natural anthracyclinone, daunomycinone. The key transformation in this pathway is the demethylation of the C-4 methoxy (B1213986) group of daunomycinone. This reaction is typically achieved by treating daunomycinone with a strong Lewis acid, such as aluminum chloride (AlCl₃), in an inert organic solvent. researchgate.netohsu.edugoogle.com The reaction proceeds via the formation of an aluminum complex with the phenolic hydroxyl and quinone carbonyl groups, facilitating the cleavage of the methyl ether.

Following the demethylation to yield 4-demethyldaunomycinone, a series of further transformations are necessary to arrive at this compound. researchgate.net This multi-step process underscores the utility of naturally occurring anthracyclinones as advanced intermediates in the synthesis of valuable analogues. While this method benefits from starting with a structurally advanced molecule, it can be complicated by the need for selective reactions and purifications. google.com

Modification of Naturally Occurring Anthraquinones

Naturally occurring anthraquinones, which are more abundant and less complex than anthracyclinones, also serve as viable starting materials for the synthesis of this compound. Compounds like aloe-emodin (B1665711) and chrysophanol (B1684469), which can be isolated from various plant sources, provide the basic tricyclic anthraquinone (B42736) core. researchgate.netacs.orgoup.comorganic-chemistry.orgnih.gov

For instance, a synthetic route starting from aloe-emodin has been described. researchgate.net This process involves the halogenation of the hydroxymethyl group of aloe-emodin, followed by a series of reactions to build the A-ring of the tetracyclic system. Similarly, chrysophanol has been utilized in the synthesis of anthraquinone derivatives that can serve as precursors to this compound. capes.gov.br These approaches, while requiring more synthetic steps to construct the A-ring and introduce the necessary functionalities, benefit from the availability and lower cost of the starting materials compared to complex anthracyclines.

Enantioselective Synthesis of (+)-4-Demethoxydaunomycinone

The synthesis of the specific enantiomer, (+)-4-demethoxydaunomycinone, is of paramount importance as the biological activity of anthracycline antibiotics is highly dependent on their stereochemistry. Enantioselective syntheses aim to produce the desired enantiomer directly, avoiding the need for resolution of a racemic mixture. These methods often employ chiral auxiliaries, asymmetric catalysts, or the resolution of racemic intermediates at an early stage.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction. An efficient asymmetric synthesis of a key intermediate for (+)-4-demethoxydaunomycinone has been developed utilizing a chiral auxiliary derived from tartaric acid. organic-chemistry.org

In this approach, a prochiral 2-acetyl-3,4-dihydronaphthacene-6,11-dione derivative is reacted with a chiral acetal, such as one derived from (R,R)-N,N:N',N'-tetraalkyltartaramide. organic-chemistry.org This step introduces a chiral environment that influences the subsequent diastereoselective bromolactonization. The bromolactonization proceeds with high diastereoselectivity, leading to the formation of a bromolactone with the desired stereochemistry. organic-chemistry.org This intermediate can then be converted in several steps to the optically active (R)-2-acetyl-2,5,12-trihydroxy-1,2,3,4-tetrahydro-6,11-naphthacenedione, a crucial precursor to (+)-4-demethoxydaunomycinone. organic-chemistry.org The chiral auxiliary is subsequently removed and can be recycled.

Table 1: Key Steps in Chiral Auxiliary-Mediated Synthesis

| Step | Reaction | Reagents and Conditions | Outcome |

|---|---|---|---|

| 1 | Acetalization | Prochiral diketone, (R,R)-N,N:N',N'-tetraalkyltartaramide | Formation of a chiral acetal |

| 2 | Diastereoselective Bromolactonization | N-Bromosuccinimide (NBS) | Formation of a bromolactone with high diastereoselectivity |

Asymmetric Catalysis in A-Ring Construction

Asymmetric catalysis offers an elegant and efficient method for establishing chirality, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. In the context of (+)-4-demethoxydaunomycinone synthesis, asymmetric catalysis has been applied to the construction of the chiral A-ring.

A notable example is the catalytic asymmetric ring-opening of a meso-epoxide. nih.gov This strategy involves the use of a chiral catalyst system, such as a scandium triflate complex with a chiral bipyridine ligand, to open a symmetric epoxide with an amine nucleophile in an enantioselective manner. nih.gov The resulting β-amino alcohol possesses the desired stereochemistry, which is then carried through subsequent steps to construct the A-ring of the anthracyclinone. This method provides a powerful tool for creating the key stereocenters of the molecule with high enantiomeric excess. While not a direct synthesis of the final tetracycle, this catalytic step provides a crucial chiral building block.

Optical Resolution Techniques for Racemic Intermediates

An alternative to direct asymmetric synthesis is the preparation of a racemic mixture of a key intermediate, followed by optical resolution to separate the desired enantiomer. This approach can be practical when a racemic synthesis is more straightforward or higher yielding.

A successful resolution strategy has been reported for (±)-7-deoxy-4-demethoxydaunomycinone. This racemic intermediate can be resolved by forming diastereomeric acetals with a chiral vicinal diol derived from either natural L-(+)-tartaric acid or unnatural D-(-)-tartaric acid. The resulting diastereomers can be separated by chromatography, and subsequent hydrolysis of the separated diastereomer yields the optically pure (R)-(-)-7-deoxy-4-demethoxydaunomycinone, which is a key precursor to (+)-4-demethoxydaunomycinone.

Another resolution method involves the formation of diastereomeric salts. For example, a racemic carboxylic acid intermediate can be resolved by forming a salt with a chiral amine, such as (-)-N-methylephedrine. The resulting diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization.

Table 2: Comparison of Enantioselective Strategies

| Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Chiral Auxiliary | Temporary incorporation of a chiral molecule to direct stereochemistry. | High diastereoselectivity, recyclable auxiliary. | Requires additional steps for attachment and removal of the auxiliary. |

| Asymmetric Catalysis | Use of a chiral catalyst to produce an enantiomerically enriched product. | High efficiency (small amount of catalyst for large product quantity). | Catalyst development can be challenging and expensive. |

Optimization and Refinement of Synthetic Routes

The large-scale production of this compound for its use as a crucial intermediate in the synthesis of anticancer drugs necessitates highly efficient and controlled synthetic methodologies. Research efforts have been directed towards optimizing existing routes and developing novel strategies to improve yield, reduce waste, and ensure the correct stereochemistry of the final product. katanamrp.compipefy.com These refinements are critical for making the production process more economically viable and environmentally sustainable. pipefy.com

Yield Enhancement and Process Efficiency in this compound Production

Improving process efficiency in the synthesis of this compound involves minimizing the resources—such as time, energy, and materials—required to produce the target compound. pipefy.com Key goals include streamlining operations, reducing waste, and maximizing productivity while maintaining high product quality. katanamrp.comcrowengineering.com Strategies for achieving this range from optimizing individual reaction steps to fundamentally redesigning the entire synthetic pathway.

One significant advancement in process efficiency is the development of a "global functionalization" strategy, which presents a conceptually different approach from traditional annulation methods. nih.govchemrxiv.org This non-annulative pathway synthesizes (±)-idarubicinone (this compound) from tetracene, a simple aromatic hydrocarbon that already contains the required tetracyclic framework. nih.govchemrxiv.org This method judiciously uses a series of Co- and Ru-catalyzed arene oxidations and a site-selective dearomative hydroboration to build the necessary functionality onto the existing skeleton. nih.gov The key advantage of this strategy is the rapid and controlled construction of the anthracyclinone framework in just five main operations, a significant improvement over more linear, multi-step annulation processes. nih.gov

From a biotechnological perspective, insights from the biosynthesis of related anthracyclines like doxorubicin (B1662922) suggest alternative avenues for yield enhancement. In Streptomyces peucetius, the enzyme DoxA, a cytochrome P-450 monooxygenase, is responsible for key hydroxylation steps. wikipedia.org Studies have shown that genetic manipulation to overexpress this enzyme can lead to increased yields of the final product. wikipedia.org While this applies to a biosynthetic route, the principle of enhancing the efficiency of specific catalytic steps is a common goal in both biological and chemical synthesis.

Table 1: Comparison of Synthetic Strategies for this compound Framework

| Strategy | Starting Material | Key Features | Reported Outcome | Reference |

|---|---|---|---|---|

| Global Functionalization | Tetracene | Non-annulative; Co- and Ru-catalyzed arene oxidations; dearomative hydroboration. | Provides the key anthracycline framework in five operations. | nih.gov |

| Linear Synthesis (Partial) | Intermediate 16b | Four-step sequence (enol acetate (B1210297) formation, epoxidation, rearrangement) to introduce C-9 hydroxyl. | 55% overall yield for the conversion of intermediate 16b to 16c. | ias.ac.in |

Stereochemical Purity Control in Aglycone Synthesis

The biological activity of anthracycline antibiotics is highly dependent on their specific stereochemistry. Therefore, controlling the formation of chiral centers during the synthesis of the aglycone, this compound, is of paramount importance. colab.wsiranchembook.ir Synthetic strategies must be designed to produce the desired enantiomer with high purity, as the presence of other stereoisomers can lead to reduced efficacy or undesired biological effects.

A primary method for establishing stereocontrol is through asymmetric synthesis, particularly the use of chiral catalysts or auxiliaries in key bond-forming reactions. iranchembook.ir The Diels-Alder reaction, a common strategy for constructing the A-ring of the anthracycline core, is a frequent target for stereochemical control. One approach involves a stereoselective reaction between a siloxydiene and a dienophile complex, promoted by a chiral Lewis acid. researchgate.net This method can generate the desired cycloadducts with a significant preference for one diastereomer. The stereochemical outcome is dictated by the specific geometry of the transition state, where the chiral catalyst directs the approach of the reacting molecules. researchgate.net

Another powerful strategy for enantiocontrolled synthesis involves domino reactions, such as domino carbopalladation, which can construct complex molecular architectures with defined stereochemistry in a single operation. colab.ws The use of chiral amino siloxy dienes in Diels-Alder reactions represents another refined approach to achieve high levels of stereocontrol. colab.ws These methods aim to create the required chiral centers with high fidelity from the outset, minimizing the need for resolving mixtures of stereoisomers later in the synthesis.

Regardless of the synthetic strategy employed, rigorous monitoring of enantiomeric and diastereomeric purity is essential. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a critical analytical tool for this purpose. researchgate.net It has been successfully used to separate multiple pairs of chiral intermediates in the total synthesis of this compound. researchgate.net This allows for precise in-process monitoring, ensuring that the stereochemical integrity is maintained throughout the synthetic sequence and that the final aglycone meets the required purity specifications. researchgate.net

Table 2: Methods for Stereochemical Control in Aglycone Synthesis

| Method | Key Reaction | Approach | Purpose | Reference |

|---|---|---|---|---|

| Asymmetric Diels-Alder | Cycloaddition | Use of a chiral Lewis acid promoter with a siloxydiene. | To achieve stereoselective formation of the tetracyclic core. | researchgate.net |

| Domino Carbopalladation | Domino Reaction | Enantiocontrolled synthesis strategy. | To construct the target molecule with high stereoselectivity. | colab.ws |

| Chiral Diene | Diels-Alder | Use of chiral amino siloxy dienes. | To control the stereochemistry of the cycloaddition step. | colab.ws |

| Chiral HPLC | Analytical Separation | Separation of enantiomers and diastereomers on a chiral stationary phase. | To monitor and confirm the enantiomeric purity of intermediates. | researchgate.net |

Compound Index

Derivatives and Analogues of 4 Demethoxydaunomycinone

Glycosidation Reactions to Form Anthracycline Glycosides

The biological activity of anthracyclines is critically dependent on the glycosidic bond that links the aglycone to a sugar moiety. The synthesis of potent analogues from 4-demethoxydaunomycinone, therefore, heavily relies on efficient and stereoselective glycosidation methods.

Synthesis of 4-Demethoxydaunorubicin (Idarubicin Aglycone) from this compound

The synthesis of 4-demethoxydaunorubicin, also known as idarubicin (B193468), is a cornerstone of research in this field. This process involves the crucial step of coupling this compound with a protected daunosamine (B1196630) derivative. A notable method for achieving this is the Koenigs-Knorr glycosylation. This reaction is frequently facilitated by the use of catalysts such as silver trifluoromethanesulphonate or trimethylsilyl (B98337) triflate (TMS-triflate) to promote the formation of the desired α-glycosidic linkage. oup.comresearchgate.netgoogle.com

One established approach involves the reaction of (+)-4-demethoxydaunomycinone with a protected and activated daunosamine sugar, such as (-)-3-N-trifluoroacetyl-1,4-bis(O-p-nitrobenzoyl)-l-daunosamine, in the presence of TMS-triflate. oup.com This is followed by sequential deprotection steps to remove the protecting groups from the sugar and the amino group, ultimately yielding optically pure (+)-4-demethoxydaunorubicin. oup.comoup.com Another synthetic route utilizes 1-chloro-4-O-p-nitrobenzoyl-3-N-trifluoroacetyldaunosamine as the glycosyl donor with silver trifluoromethanesulphonate as the catalyst. researchgate.net

The synthesis of this compound itself can be achieved through various methods, including total synthesis or by chemical modification of natural daunomycinone (B1669838). researchgate.netrsc.orgrsc.orgacs.orggoogle.comacs.org One semi-synthetic route involves the demethylation of daunorubicinone, followed by sulfonation and subsequent reduction to replace the 4-methoxy group with hydrogen. google.comgoogle.com

| Glycosylation Method | Glycosyl Donor | Catalyst/Promoter | Key Features |

| Koenigs-Knorr (modified) | (-)-3-N-trifluoroacetyl-1,4-bis(O-p-nitrobenzoyl)-l-daunosamine | Trimethylsilyl triflate (TMS-triflate) | Leads to optically pure (+)-4-demethoxydaunorubicin after deprotection. oup.com |

| Koenigs-Knorr (modified) | 1-chloro-4-O-p-nitrobenzoyl-3-N-trifluoroacetyldaunosamine | Silver trifluoromethanesulphonate | Specific glycosidation to prepare 4-demethoxydaunorubicin. researchgate.net |

| General Glycosylation | Protected and activated daunosamine | Silver triflate, Mercuric oxide-mercuric bromide | Common methods for coupling the aglycone and sugar. google.com |

Glycosylation with Modified Amino Sugars (e.g., 4'-deoxy, 4'-O-methyl daunosamine derivatives)

To explore the structure-activity relationships of anthracyclines, researchers have synthesized analogues of 4-demethoxydaunorubicin by glycosylating this compound with modified amino sugars. These modifications often target the 4'-position of the daunosamine sugar. For instance, new anthracycline glycosides such as 4-demethoxy-4'-deoxydaunorubicin and 4-demethoxy-4'-O-methyldaunorubicin have been synthesized. nih.gov

The synthesis of these analogues typically involves coupling this compound with 1-chloro-derivatives of protected 4-O-methyl and 4-deoxydaunosamine. nih.gov The resulting compounds can then be converted into their corresponding doxorubicin (B1662922) analogues. Research has shown that these new analogues can exhibit increased cytotoxicity against cancer cell lines in vitro compared to the parent drugs. nih.gov

| Modified Sugar | Resulting Analogue | Synthetic Approach |

| 4-deoxy-daunosamine derivative | 4-demethoxy-4'-deoxydaunorubicin | Coupling of this compound with a 1-chloro derivative of protected 4-deoxydaunosamine. nih.gov |

| 4-O-methyl-daunosamine derivative | 4-demethoxy-4'-O-methyldaunorubicin | Coupling of this compound with a 1-chloro derivative of protected 4-O-methyl-daunosamine. nih.gov |

| 4'-epi-daunosamine | 4-demethoxy-4'-epidaunorubicin | Synthesis involves the use of new aminoglycosides of this compound. nih.govclockss.org |

Structural Modifications of the Aglycone Moiety

The tetracyclic core of this compound provides a rich scaffold for a wide array of structural modifications. These alterations are aimed at fine-tuning the molecule's physicochemical properties and biological activity.

Chemical Alterations on Rings A, B, C, and D of this compound

Modifications have been explored on all four rings of the this compound structure. Ring A modifications often involve the side chain at C-9. Alterations to the B ring can influence the quinone system's redox potential. The C ring's functionality is also a target for chemical change. The absence of the methoxy (B1213986) group on the D ring is the defining feature of this aglycone, and further modifications on this ring are less common but have been investigated. researchgate.netpageplace.de The synthesis of analogues with modifications to the basic aglycone skeleton has been a subject of interest to create novel anthracycline derivatives. cdnsciencepub.com

Introduction of Halogenated Substituents (e.g., fluorination)

Halogenation is a common strategy in medicinal chemistry to modulate a molecule's properties. mt.com The introduction of halogen atoms, particularly fluorine, into the anthracycline structure can influence factors such as lipophilicity, metabolic stability, and cellular uptake. Research has been conducted on the synthesis of fluorinated anthracyclinones and their subsequent glycosylated products. While specific details on the direct halogenation of this compound are part of broader synthetic efforts, the general importance of halogenation in creating new anthracycline analogues is well-recognized. kisti.re.kr

Side-Chain Modifications (e.g., C-9 substitutions)

The acetyl side chain at the C-9 position of this compound is a frequent target for modification. Altering this side chain can significantly impact the biological activity of the resulting anthracycline. Synthetic strategies have been developed to introduce different functional groups at this position. researchgate.net These modifications aim to improve interactions with biological targets and potentially overcome mechanisms of drug resistance.

Design and Synthesis of Novel 4-Demethoxyanthracycline Analogues

The quest for enhanced therapeutic profiles has driven extensive research into the design and synthesis of novel 4-demethoxyanthracycline analogues. These efforts aim to create derivatives with improved efficacy, reduced toxicity, and the ability to overcome multidrug resistance. aacrjournals.org A key strategy in this endeavor involves the chemical modification of the this compound core and the attached sugar moiety.

A significant approach to generating new analogues is through the glycosylation of this compound with various modified sugar derivatives. For instance, new anthracycline glycosides have been synthesized by coupling this compound with 1-chloro-derivatives of protected 4-O-methyl and 4-deoxydaunosamine. These glycosides can then be converted into their corresponding doxorubicin analogues. nih.gov This method allows for the introduction of diverse functionalities at the sugar portion of the molecule, influencing its biological activity.

Another strategy focuses on modifying the C9 position of the aglycone. Researchers have successfully prepared 4-demethoxyanthracyclines carrying a lipophilic alkanoyl group at this position. jst.go.jp The synthesis of these compounds started from (R)-2, 5, 12-trihydroxy-1, 2, 3, 4-tetrahydro-6, 11-naphthacenedione-2-carboxylic acid. jst.go.jp The introduction of a nonanoyl group at the C9-position, for example, has been shown to result in marked cytotoxicity against P388 leukemia cells in vitro. jst.go.jp

Furthermore, the synthesis of isodoxorubicin analogues has been achieved starting from a synthetic 9-deacetyl-9-(hydroxymethyl)-4-demethoxydaunomycinone derivative. acs.org This precursor was coupled with 4-azido- or 4-amino-2,4,6-trideoxy-L-lyxo-hexoses to generate new anthracyclines. acs.org One of the resulting compounds, designated as hydrochloride salt 22, demonstrated slightly more potent in vitro activity against three cell lines (L1210, HT29, and A549) than doxorubicin. acs.org

The removal of the methoxy group at the 4-position of the anthracycline structure has been shown to enhance the ability of these analogues to target topoisomerase II, a key enzyme in DNA replication and a target for many anticancer drugs. aacrjournals.org Annamycin (B1684224), a lipophilic 4-demethoxy doxorubicin analogue, was designed to circumvent multidrug resistance and exhibits a greater ability to trap topoisomerase II cleavage complexes compared to doxorubicin. aacrjournals.org This enhanced targeting is believed to contribute to the antiproliferative and lethal effects of annamycin and other 4-demethoxy analogues. aacrjournals.org Molecular modeling studies suggest that the absence of the bulky 4-methoxy group may facilitate steric interactions essential for the formation of the ternary drug-enzyme-DNA complex. aacrjournals.org

The development of a synthetic route that can be utilized for larger-scale preparation of 4-demethoxydaunomycin itself has been a significant advancement. rsc.org This route involves the Diels-Alder reaction of an optically active, fully functionalized bicyclic precursor with o-benzoquinone dimethide to produce (+)-4-demethoxydaunomycinone, which is then glycosylated. rsc.org This efficient synthesis facilitates the production of sufficient quantities of these analogues for biological evaluation and further derivatization. rsc.org

The following tables summarize some of the key synthesized analogues and their reported activities:

Molecular and Cellular Mechanisms of Action Preclinical Focus

DNA Intercalation Research

The interaction of 4-demethoxydaunomycinone and its analogues with DNA is a cornerstone of their mechanism of action. As a member of the anthracycline family, its planar aromatic ring structure facilitates insertion between the base pairs of the DNA double helix, a process known as intercalation. nih.govresearchgate.net This physical disruption of the DNA structure leads to a cascade of cellular consequences, ultimately interfering with processes like replication and transcription.

Investigation of Binding Affinities and Stoichiometry with Nucleic Acids

Studies have been conducted to quantify the binding strength and the ratio in which this compound and its derivatives bind to nucleic acids. While specific binding affinity (K_b) values for the parent this compound are not always explicitly detailed in readily available literature, research on its analogues provides significant insights. For instance, analogues of this compound have been shown to possess a weaker DNA binding affinity compared to doxorubicin (B1662922) and daunorubicin (B1662515). researchgate.net

The stoichiometry of binding, which describes the number of drug molecules that bind per unit of DNA, is also a critical parameter. For example, a study using 2-fluoro-4-demethoxydaunomycin (2FD) and decanucleotides d(G-C)₅ and d(A-T)₅ found that each decanucleotide duplex could bind three molecules of the drug. researchgate.net This suggests a neighbor exclusion parameter of n=3 for this particular analogue. researchgate.net

Table 1: DNA Binding Characteristics of this compound Analogues

| Compound | Nucleic Acid | Key Finding |

|---|---|---|

| 2-fluoro-4-demethoxydaunomycin (2FD) | d(G-C)₅ and d(A-T)₅ decanucleotides | Each duplex binds three 2FD molecules (n=3). researchgate.net |

| This compound analogues | General DNA | Weaker DNA binding affinity compared to Doxorubicin and Daunorubicin. researchgate.net |

Sequence and Structural Selectivity in DNA Binding (e.g., AT vs. GC preference)

Research indicates that the binding of this compound derivatives is not random but can be influenced by the local DNA sequence and conformation. A study involving 3-fluoro-4-demethoxydaunomycin and the hexanucleotide d(TCCGGA)₂ showed that the compound intercalated at all possible sites with similar affinity, suggesting that specific high-affinity binding sites observed in some experiments are strongly regulated by the local DNA conformation. researchgate.netnih.gov

Further investigations with 2-fluoro-4-demethoxydaunomycin (2FD) and equimolar amounts of d(G-C)₅ and d(A-T)₅ revealed a preference for GC-rich sequences. researchgate.net The presence of lysine (B10760008) or arginine significantly enhanced the drug's preference for the d(G-C)₅ sequence. researchgate.net This suggests that interactions with other molecules can modulate the sequence selectivity of these compounds.

Spectroscopic Characterization of DNA-Compound Interactions (e.g., 19F-NMR, fluorescence)

A variety of spectroscopic techniques are employed to characterize the interaction between this compound analogues and DNA at the molecular level.

¹⁹F-NMR Spectroscopy: This technique has been particularly useful for studying fluorinated analogues. For instance, ¹⁹F-NMR was used to study the binding of 3-fluoro-4-demethoxydaunomycin with the hexanucleotide d(CTGCAG)₂. researchgate.net In another study with 3-fluoro-4-demethoxydaunomycin and d(TCCGGA)₂, four distinct resonances of approximately equal intensity were observed in the 1:1 complex, indicating intercalation at multiple sites with similar affinity. researchgate.netnih.gov The chemical shift in ¹⁹F-NMR can also reveal binding preferences; the shift for 2-fluoro-4-demethoxydaunomycin bound to d(A-T)₅ was approximately 1.5 ppm downfield compared to when it was bound to d(G-C)₅. researchgate.net

Fluorescence Spectroscopy: The intrinsic fluorescence of anthracyclines is often quenched upon intercalation into DNA. This property can be used to study binding interactions. While specific fluorescence data for this compound is not detailed in the provided results, it is a common method for characterizing DNA-intercalator interactions. nih.govliberty.edu

Influence on DNA Topology (e.g., unwinding)

Intercalation of molecules like this compound into the DNA helix causes a geometric distortion, leading to the unwinding of the DNA duplex. ebi.ac.ukscitechdaily.com This unwinding is a critical consequence of intercalation, as it can interfere with the function of enzymes that rely on specific DNA conformations. The process of DNA unwinding is fundamental to DNA replication, and its disruption is a key part of the cytotoxic mechanism of intercalating agents. scitechdaily.comresearchgate.net

Topoisomerase Inhibition Studies

Beyond simple intercalation, this compound and its analogues exert their effects by interacting with essential nuclear enzymes, particularly topoisomerase II. researchgate.net

Interaction with Topoisomerase II and DNA Cleavage Complex Formation

Topoisomerase II is an enzyme that resolves DNA topological problems by creating transient double-strand breaks. mdpi.com Anthracyclines, including 4-demethoxy analogues, are known to target topoisomerase II. nih.gov They do so by stabilizing the "cleavage complex," a transient intermediate where the enzyme is covalently bound to the 5' ends of the broken DNA. mdpi.comunc.edu This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of DNA double-strand breaks and ultimately, cell death.

Research has shown that 4-demethoxy analogues of doxorubicin, such as annamycin (B1684224), are more potent at trapping topoisomerase II in this cleavage complex compared to doxorubicin itself. nih.gov For example, in leukemic CEM cells, annamycin induced significant levels of topoisomerase II-mediated DNA-protein cross-links, whereas doxorubicin-induced cross-links were minimal. nih.gov This enhanced ability to stabilize the cleavage complex is a key feature of the 4-demethoxy class of anthracyclines and contributes to their potent biological activity. nih.gov The formation of these stabilized cleavage complexes is dependent on the presence of wild-type topoisomerase II, as cells with mutated, drug-resistant forms of the enzyme show marginal DNA-protein cross-links. nih.gov

Differentiation from Topoisomerase I Inhibition

The mechanism of action of this compound, an aglycone of the anthracycline class, is distinct from that of topoisomerase I inhibitors. The primary difference lies in the specific enzyme isoform they target and the nature of the resulting DNA-enzyme complex.

Topoisomerase I (Top1) inhibitors, such as camptothecin, exert their cytotoxic effects by trapping the Top1 cleavage complex (Top1cc). nih.gov The catalytic cycle of Top1 involves creating a transient single-strand break in the DNA to relieve torsional stress. This process includes a nucleophilic attack by a tyrosine residue in the enzyme's active site on a DNA phosphodiester bond, forming a covalent link to the 3'-end of the broken DNA strand. nih.gov This leaves a free 5'-hydroxyl end. nih.gov Under normal conditions, this reaction is readily reversible. nih.gov However, Top1 inhibitors stabilize this covalent complex, preventing the religation of the DNA strand. nih.gov The persistence of these single-strand breaks is converted into cytotoxic double-strand breaks when a replication fork collides with the trapped complex, ultimately leading to cell death. nih.gov

In contrast, anthracyclines, and by extension their aglycones like this compound, are primarily known as topoisomerase II inhibitors. Topoisomerase II enzymes function as homodimers to create transient double-strand breaks in the DNA, forming a covalent bond with the 5'-end of the broken DNA. This mechanism is fundamentally different from the 3'-end linkage created by Top1. nih.gov this compound and related compounds intercalate into the DNA and stabilize the topoisomerase II-DNA cleavage complex, which prevents the re-ligation of the double-strand break. This leads to the accumulation of permanent DNA double-strand breaks, triggering downstream cell death pathways. Therefore, the key differentiation is the specific enzyme target (Topoisomerase II vs. Topoisomerase I) and the polarity of the enzyme-DNA covalent bond (5'-linkage vs. 3'-linkage).

Cellular Uptake and Intracellular Distribution Dynamics

The cellular entry and subsequent localization of this compound are critical determinants of its biological activity. As an aglycone, it lacks the daunosamine (B1196630) sugar moiety of its parent compounds, which significantly increases its lipophilicity. This enhanced lipophilicity is a key feature influencing its interaction with cellular membranes.

Preclinical studies on related, more lipophilic doxorubicin analogues, such as 4'-iodo-4'-deoxydoxorubicin, have shown that increased lipophilicity correlates with a higher and faster rate of cellular uptake compared to the parent compound, doxorubicin. researchgate.net This suggests that this compound likely enters cells rapidly, primarily through passive diffusion across the phospholipid bilayer of the cell membrane. researchgate.netunito.it This process is energy-independent and driven by the concentration gradient of the compound across the membrane. researchgate.net

Once inside the cell, anthracyclines are known to accumulate in specific subcellular compartments. The primary sites of localization are the nucleus and mitochondria. Nuclear accumulation is consistent with its mechanism of action involving DNA intercalation and topoisomerase II inhibition. Mitochondrial accumulation is also a significant aspect of its cytotoxicity. Studies using fluorescent mimics of related mitochondrial toxins have demonstrated primary localization within the mitochondria. plos.org This sequestration within mitochondria is linked to the generation of reactive oxygen species and the induction of apoptosis. plos.org The precise distribution can be visualized using fluorescence microscopy techniques, which have confirmed that while some nanoparticles or compounds may be observed at the cell surface, they are internalized and detected in the cytoplasm and associated with organelles. dovepress.comresearchgate.net

Investigations into Cytotoxicity Pathways in Preclinical Models

This compound induces cytotoxicity in cancer cells primarily through the activation of apoptosis, or programmed cell death. This process is a highly regulated cascade of molecular events designed to eliminate damaged cells without inducing an inflammatory response. nih.gov The induction of apoptosis by chemotherapeutic agents like this compound typically involves the intrinsic (or mitochondrial) pathway. frontiersin.org

The process is often initiated by cellular stress, such as the extensive DNA damage caused by topoisomerase II inhibition. nih.gov This damage signals the activation of tumor suppressor proteins like p53. nih.govmdpi.com Activated p53 can transcriptionally upregulate the expression of pro-apoptotic proteins belonging to the B-cell lymphoma 2 (Bcl-2) family, most notably BAX and BAK. mdpi.comnih.gov These proteins translocate to the mitochondrial outer membrane, where they form pores, leading to mitochondrial outer membrane permeabilization (MOMP).

This permeabilization results in the release of key pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol, with cytochrome c being the most critical. nih.govmdpi.com In the cytosol, cytochrome c binds to the Apoptotic Protease Activating Factor 1 (Apaf-1), forming a complex known as the apoptosome. The apoptosome then recruits and activates pro-caspase-9, which in turn activates the executioner caspases, primarily caspase-3 and caspase-7. frontiersin.org These executioner caspases are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, membrane blebbing, and cell shrinkage. frontiersin.org The balance between pro-apoptotic proteins (e.g., BAX, BAD) and anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) is a critical determinant of the cell's fate. nih.govmdpi.com

A significant mechanism contributing to the cytotoxicity of this compound is its ability to disrupt the normal progression of the cell cycle. Preclinical studies of DNA-damaging agents consistently show an arrest of cancer cells in the G2/M phase of the cell cycle. nih.govnih.gov The G2/M checkpoint is a critical surveillance mechanism that prevents cells from entering mitosis (M phase) with damaged or incompletely replicated DNA. wikipedia.org

When this compound induces DNA double-strand breaks, it activates complex DNA damage response (DDR) pathways. wikipedia.org Sensor proteins recognize the DNA lesions and activate transducer kinases, which in turn phosphorylate effector proteins like the checkpoint kinase Chk1. wikipedia.org Activated Chk1 targets the key regulators of mitotic entry. Specifically, it phosphorylates and inactivates the phosphatase Cdc25, which is responsible for removing inhibitory phosphates from the cyclin-dependent kinase 1 (CDK1). wikipedia.org Simultaneously, the activity of Wee1 kinase, which adds inhibitory phosphates to CDK1, is increased. wikipedia.org

The result is the sustained inhibition of the Cyclin B1-CDK1 complex, the master regulator of entry into mitosis. nih.gov With this complex inactive, the cell cannot proceed past the G2 phase and is arrested. nih.gov This G2/M arrest serves two purposes: it provides the cell with time to repair the DNA damage, but if the damage is too extensive to be repaired, the prolonged arrest signals the cell to undergo apoptosis. wikipedia.org This arrest is often associated with the upregulation of the CDK inhibitor p21, frequently in a p53-dependent manner. nih.govmedsci.org

Table 1: Key Proteins Involved in G2/M Cell Cycle Arrest

| Protein | Function in G2/M Arrest | Reference |

|---|---|---|

| Cyclin B1/CDK1 | Master regulator of mitotic entry; its inhibition is the hallmark of G2/M arrest. | nih.gov |

| Cdc25 | Phosphatase that activates CDK1; inhibited by DNA damage signals. | wikipedia.org |

| Wee1 | Kinase that inhibits CDK1; its activity is often increased upon DNA damage. | wikipedia.org |

| p53 | Tumor suppressor that acts as a transcriptional activator for proteins like p21 in response to DNA damage. | nih.gov |

| p21 | Cyclin-dependent kinase inhibitor that contributes to cell cycle arrest by inhibiting CDK complexes. | nih.govmedsci.org |

The generation of reactive oxygen species (ROS) is another major contributor to the cytotoxic effects of this compound, a mechanism shared by many anthracyclines. wikipedia.orgcolab.ws ROS are highly reactive chemical molecules derived from oxygen, and their overproduction leads to a state of oxidative stress. smw.ch The quinone structure within the aglycone moiety of this compound can participate in redox cycling.

This process involves the enzymatic reduction of the quinone to a semiquinone radical by cellular reductases, such as NADPH-cytochrome P450 reductase, often within mitochondria. smw.ch This semiquinone radical can then transfer an electron to molecular oxygen (O₂) to generate the superoxide (B77818) anion (O₂⁻•). smw.ch This regenerates the parent quinone, allowing it to participate in another cycle, leading to the continuous production of superoxide. The superoxide anion can be further converted, either spontaneously or by superoxide dismutase (SOD) enzymes, into hydrogen peroxide (H₂O₂). smw.ch

Table 2: Key Reactive Oxygen Species and Their Cellular Effects

| ROS Species | Chemical Formula | Cellular Effect | Reference |

|---|---|---|---|

| Superoxide Anion | O₂⁻• | Precursor to other ROS; generated by redox cycling of the quinone moiety. | smw.ch |

| Hydrogen Peroxide | H₂O₂ | More stable ROS; can diffuse across membranes and cause widespread oxidative damage. | wikipedia.org |

| Hydroxyl Radical | •OH | Extremely reactive; causes damage to DNA, lipids, and proteins in its immediate vicinity. | wikipedia.org |

Structure Activity Relationships Sar of 4 Demethoxydaunomycinone Analogues

Elucidation of Structural Determinants for DNA Intercalation

The primary mechanism of action for many anthracyclines is their ability to intercalate into DNA, disrupting its replication and transcription. acs.orgoup.com This interaction is a critical determinant of their anticancer activity.

Contribution of the Chromophore Structure to Binding Affinity

The planar tetracyclic ring system, or chromophore, of anthracyclines is the structural feature responsible for inserting between DNA base pairs. acs.orgresearchgate.net Alterations to this chromophore can significantly impact DNA binding affinity. nih.gov For instance, modifications to the anthraquinone (B42736) portion of the molecule have been shown to reduce binding affinity. nih.gov The removal of the 4-methoxy group from the D-ring, a defining feature of 4-demethoxydaunomycinone analogues, can lead to more active inducers of DNA cleavage, even with a lower DNA binding affinity. nih.gov This suggests a complex relationship where raw binding strength does not solely dictate biological effect.

The planar aromatic rings of the chromophore are essential for the intercalating process. researchgate.net Van der Waals forces and hydrophobic interactions are major driving forces for this intercalation. acs.org While electrostatic interactions, particularly for protonated analogues, also play a role, the nonpolar interactions are often the most significant contributors to the stability of the drug-DNA complex. acs.org

Impact of A-Ring Substituents on Intercalation Properties

The A-ring of the anthracycline, a saturated cyclohexane (B81311) ring, sits (B43327) in the minor groove of the DNA double helix. acs.org Substituents on this ring can form hydrogen bonds with the surrounding DNA base pairs, further stabilizing the complex. acs.org For example, the hydroxyl group at the O9 position can form two hydrogen bonds with an adjacent guanine (B1146940) base. acs.org

Studies on fluorinated analogues of 4-demethoxydaunomycin have provided insights into how A-ring modifications affect intercalation. For example, 3-fluoro-4-demethoxydaunomycin was found to intercalate at multiple sites within a DNA hexanucleotide sequence with similar affinity, suggesting that the local DNA conformation plays a significant role in determining specific high-affinity binding sites. researchgate.net

Correlation between Chemical Structure and Preclinical Cytotoxicity

The ultimate goal of modifying the this compound structure is to enhance its cytotoxicity towards cancer cells while minimizing harm to healthy cells.

Influence of Glycosylation on In Vitro Activity

Glycosylation, the attachment of sugar moieties, is a critical factor influencing the biological activity of anthracyclines. nih.gov The sugar portion of the molecule typically resides in the minor groove of DNA and plays a crucial role in anchoring the drug. nih.gov The nature and number of sugar units can significantly impact cytotoxicity. acs.org

The process of glycosylating this compound derivatives has been a key area of research. For instance, new anthracyclines with sugar moieties like 2-deoxy-L-fucose and 2-deoxy-L-rhamnose have been synthesized and shown to exhibit high cytotoxicity against leukemia cells. researchgate.net The development of efficient and stereoselective glycosylation methods is crucial for producing these novel analogues. researchgate.net Interestingly, some studies have shown that while glycosylation can sometimes decrease antimicrobial activity, it can also lead to compounds with enhanced cytotoxicity against specific cancer cell lines. mdpi.com In some contexts, the inhibition of N-glycosylation has been shown to dramatically reduce the cytotoxicity of certain antibody-drug conjugates, highlighting the importance of the sugar component in cellular uptake and potency. nih.gov

Effects of Stereochemistry on Biological Activity

The three-dimensional arrangement of atoms, or stereochemistry, within the anthracycline molecule is another critical determinant of its biological activity. ineosopen.orgineosopen.org The stereochemical relationship between the sugar moiety and the chromophore is essential for topoisomerase II inhibition. nih.gov

Studies on doxorubicin (B1662922) stereoisomers have demonstrated that changes in the stereochemistry at the 4'-position of the sugar can affect activity. nih.gov Similarly, the stereochemistry of the amino group on the sugar is crucial for the biological function of the entire compound. ineosopen.orgineosopen.org Altering the stereochemistry can impact how the drug interacts with its target, ultimately affecting its cytotoxic profile. Research has shown that both the stereochemistry of the 3'-amine and its N-substitution state are critical for cytotoxicity and can improve cellular uptake. researchgate.net

Development of SAR Models for Guiding Anthracycline Analogue Design

To rationalize the vast amount of experimental data and guide the synthesis of new, more potent analogues, researchers have turned to the development of Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models. grantome.comscirp.org These computational models aim to establish mathematical relationships between the chemical structure of a molecule and its biological activity. scirp.orgisca.me

QSAR studies on anthracycline analogues have utilized various molecular descriptors, such as graph theoretical indices and physicochemical properties, to predict biological activity, often expressed as the half-maximal inhibitory concentration (IC50). isca.meresearchgate.net These models can help in the primary screening of potential drug candidates. researchgate.net For instance, QSAR models have been developed to predict the cytotoxicity of anthracycline derivatives as topoisomerase II inhibitors. researchgate.net These studies have highlighted the importance of parameters like molecular weight and lipophilicity (logP) in determining activity. scirp.orgresearchgate.net By understanding the structural features that contribute to high activity, these models provide a valuable tool for the rational design of the next generation of anthracycline-based anticancer drugs. grantome.comisca.me

Rational Design Principles for New Anthracycline Scaffolds with Modified Molecular Profiles

The rational design of new anthracycline scaffolds based on the this compound template is a key strategy in medicinal chemistry aimed at developing novel antitumor agents with improved pharmacological profiles. The primary goals are to enhance efficacy, broaden the spectrum of activity against various cancer types, and overcome mechanisms of drug resistance. researchgate.netcdnsciencepub.com The core principle involves the strategic modification of the this compound structure to optimize its interaction with biological targets, such as DNA and topoisomerase II, while potentially altering its cellular uptake, distribution, and metabolism. researchgate.netgoogle.com

The development of 4-demethoxydaunorubicin (idarubicin) itself is a prime example of successful rational design. The removal of the methoxy (B1213986) group at the C-4 position of the parent compound, daunorubicin (B1662515), leads to increased lipophilicity and enhanced antitumor activity. orgsyn.org Building on this success, further modifications to the this compound aglycone and its glycosidic substituents have been explored to fine-tune its molecular properties.

Key rational design principles for generating novel analogues include:

Modification of the Tetracyclic Aglycone: Introducing substituents onto the aromatic rings or altering the stereochemistry of the A-ring can significantly impact biological activity. A prominent strategy has been the introduction of fluorine atoms at various positions on the D-ring. researchgate.net The rationale is that fluorine, due to its high electronegativity and small size, can alter the electronic properties and metabolic stability of the molecule without causing significant steric hindrance. researchgate.net For instance, the synthesis of 2-fluoro and 3-fluoro-4-demethoxydaunomycinone has been pursued to explore these effects. researchgate.net Another approach involves modifications at the C-14 position, such as in 14,14-difluoro-4-demethoxydaunorubicin, which was synthesized and found to exhibit notable in vitro cytotoxicity. capes.gov.br

Alteration of the Glycosidic Moiety: The sugar component of anthracyclines is critical for their biological function, playing a role in DNA binding and cellular recognition. Structure-activity relationship (SAR) studies have shown that modifications to the sugar can influence activity and help overcome drug resistance. researchgate.net A rational approach involves replacing the natural daunosamine (B1196630) sugar with other carbohydrates. For example, analogues of idarubicin (B193468) have been synthesized with glucose or galactose moieties. koreascience.kr These changes are intended to alter the drug's interaction with cellular transport proteins and target enzymes, potentially leading to a different spectrum of activity or improved efficacy in resistant cell lines. The biological evaluation of these glycosylated analogues provides crucial data for understanding the SAR of the sugar portion. koreascience.kr

Scaffold Rearrangement and Ring Modification: More profound structural changes involve altering the fundamental tetracyclic skeleton of the aglycone. While less common, the synthesis of analogues like 4-demethoxy-8-nordaunomycinone, which has a modified ring structure, represents an effort to create entirely new molecular frameworks. cdnsciencepub.com These novel scaffolds can lead to compounds with fundamentally different biological and pharmacological properties compared to traditional anthracyclines.

The systematic application of these design principles, guided by SAR data from biological testing, allows for the iterative development of new this compound-based compounds. The following table summarizes research findings on select rationally designed analogues.

| Analogue | Structural Modification | Reported Biological Finding | Cell Line |

| 14,14-difluoro-4-demethoxydaunorubicin | Fluorine substitution at C-14 of the aglycone | Prominent in vitro cytotoxicity and in vivo antitumor activity capes.gov.br | P388 murine leukemia |

| Idarubicin-glucoside | Replacement of daunosamine with glucose | Subjected to in vitro MTT assay to compare cytotoxicity with idarubicin koreascience.kr | Human promyelocytic-leukemia and human breast cancer |

| Idarubicin-galactoside | Replacement of daunosamine with galactose | Subjected to in vitro MTT assay to compare cytotoxicity with idarubicin koreascience.kr | Human promyelocytic-leukemia and human breast cancer |

| 2-Fluoro-4-demethoxydaunomycinone | Fluorine substitution at C-2 of the aglycone | Prepared for biological evaluation to assess impact of D-ring fluorination researchgate.net | Not Specified |

| 3-Fluoro-4-demethoxydaunomycinone | Fluorine substitution at C-3 of the aglycone | Prepared for biological evaluation to assess impact of D-ring fluorination researchgate.net | Not Specified |

Preclinical Pharmacological Investigations of 4 Demethoxydaunomycinone Analogues Mechanistic/activity Focused

In Vitro Cytotoxicity Assessments

The initial evaluation of novel 4-demethoxydaunomycinone analogues typically involves assessing their cytotoxic effects against a variety of cancer cell lines in a laboratory setting. This provides crucial preliminary data on their potential as anticancer agents.

Screening against Various Cancer Cell Lines (e.g., HeLa, L1210, P388, HT29, A549)

Analogues of this compound have been tested against a diverse panel of human and murine cancer cell lines to determine the breadth and specificity of their cytotoxic activity. For instance, a number of new 4-demethoxyanthracyclines demonstrated greater cytotoxicity against HeLa cells in vitro compared to their parent compounds. nih.gov The cytotoxic potential of these analogues is not limited to a single cancer type, with studies showing activity against various cell lines, including those derived from leukemia (L1210, P388), colon adenocarcinoma, breast adenocarcinoma, melanoma, and glioblastoma. researchgate.netresearchgate.net

The screening process often involves determining the concentration of the compound that inhibits cell growth by 50% (IC50). This value serves as a key metric for comparing the potency of different analogues. For example, some synthetic analogues have shown higher cytotoxicity than doxorubicin (B1662922) against most of the human tumor cell lines tested. researchgate.net The cytotoxic effects of these compounds are often evaluated using assays like the MTT assay, which measures cell viability. japsonline.commdpi.com

Table 1: In Vitro Cytotoxicity of Selected this compound Analogues

| Cell Line | Cancer Type | Observation |

|---|---|---|

| HeLa | Cervical Cancer | New 4-demethoxyanthracycline analogues showed higher cytotoxicity than parent drugs. nih.gov |

| L1210 | Murine Leukemia | Analogues demonstrated cytotoxic effects. researchgate.netnih.gov |

| P388 | Murine Leukemia | Analogues demonstrated cytotoxic effects. researchgate.net |

| HT29 | Colon Adenocarcinoma | Analogues showed growth-inhibitory effects. researchgate.net |

Comparative Analysis of Cytotoxicity with Parent Anthracyclines (e.g., daunorubicin (B1662515), doxorubicin)

A critical aspect of preclinical evaluation is the direct comparison of new this compound analogues with established anthracyclines like daunorubicin and doxorubicin. Research has consistently shown that many of these new analogues are more cytotoxic and potent than their parent drugs in vitro. nih.gov For instance, certain synthetic products exhibited higher cytotoxicity than doxorubicin against the majority of human tumor cell lines tested. researchgate.net

One study found that 4'-iodo-4'-deoxydoxorubicin, a doxorubicin analogue, is more cytotoxic than doxorubicin against a panel of human and murine cell lines. researchgate.net This increased cytotoxicity is a promising indicator of potentially enhanced therapeutic efficacy. The comparative analysis often reveals that modifications to the this compound structure can lead to compounds with significantly improved activity profiles.

Evaluation of Concentration-Dependent Effects on Cell Viability and Proliferation

The cytotoxic effects of this compound analogues are typically dose-dependent, meaning their impact on cell viability and proliferation increases with higher concentrations of the compound. mdpi.complos.org Studies have shown that as the concentration of an analogue increases, there is a corresponding decrease in the viability of cancer cells. mdpi.com This relationship is fundamental to understanding the pharmacological properties of these potential drugs.

The evaluation of concentration-dependent effects helps in determining the therapeutic window of a compound. It has been observed that some analogues can inhibit cell viability at very low concentrations, indicating high potency. nih.gov The data from these studies, often presented as dose-response curves, are crucial for selecting promising candidates for further in vivo testing. researchgate.net

In Vivo Efficacy Studies in Animal Models (Focus on molecular/cellular activity, not clinical outcome)

Following promising in vitro results, the antitumor activity of this compound analogues is further investigated in animal models. These studies provide insights into the compounds' efficacy in a more complex biological system.

Assessment in Murine Leukemia Models (e.g., P388 leukemia, L1210 leukemia)

Murine leukemia models, such as those using P388 and L1210 leukemia cells, have been instrumental in the preclinical assessment of this compound analogues. nih.gov Studies have shown that new doxorubicin analogues are slightly more active than doxorubicin against ascitic L1210 leukemia and significantly more active against disseminated L1210 leukemia. nih.gov

When compared at optimal antitumor doses, some new analogues were found to be as active as the parent drugs against ascitic P388 leukemia. nih.gov Furthermore, 4'-iodo-4'-deoxydoxorubicin demonstrated higher activity against murine P388 leukemia resistant to doxorubicin. researchgate.net These findings highlight the potential of these analogues to overcome drug resistance, a major challenge in cancer therapy.

Activity in Preclinical Solid Tumor Models (e.g., mammary carcinoma)

The efficacy of this compound analogues has also been evaluated in preclinical models of solid tumors. In studies involving mice with mammary carcinoma, several 4-demethoxy doxorubicin analogues demonstrated antitumor activity. nih.gov For instance, 4-demethoxy-3'-N-trifluoroacetyldoxorubicin showed an increase in the lifespan of mice with B-16 murine solid tumors. nih.gov These in vivo studies in solid tumor models are critical for establishing the broader therapeutic potential of these compounds beyond hematological malignancies.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Daunorubicin |

| Doxorubicin |

| 4-demethoxy-4'-deoxydaunorubicin |

| 4-demethoxy-4'-O-methyldaunorubicin |

| 4-demethoxydaunorubicin |

| 4-demethoxy-4'-epidaunorubicin |

| 4-demethoxydoxorubicin |

| 4-demethoxy-4'-epidoxorubicin |

| 4-demethoxy-4'-O-methyldoxorubicin |

| 4-demethoxy-4'-deoxydoxorubicin |

| 4'-iodo-4'-deoxydoxorubicin |

Evaluation of Pharmacodynamic Markers in Animal Tissues

The in vivo assessment of pharmacodynamic (PD) markers in animal tissues is a critical step in the preclinical evaluation of novel this compound analogues. This analysis provides crucial insights into the mechanism of action and target engagement of these compounds within a complex biological system. Key pharmacodynamic endpoints for this class of compounds revolve around their ability to induce DNA damage and interfere with the function of topoisomerase II, which are considered central to their cytotoxic effects. The evaluation of these markers in tumor xenografts and other relevant animal tissues helps to establish a mechanistic link between drug exposure and antitumor activity.

A primary mechanism of action for many anthracycline analogues, including those derived from this compound, is the induction of DNA double-strand breaks (DSBs). A sensitive and widely used biomarker for DSBs is the phosphorylation of the histone variant H2AX on serine 139, resulting in the formation of γH2AX. nih.gov The accumulation of γH2AX can be visualized as discrete nuclear foci, and the quantification of these foci serves as a surrogate measure of the extent of DNA damage. nih.gov Preclinical studies have demonstrated that treatment with doxorubicin, a related anthracycline, leads to a significant increase in γH2AX foci in tumor cells. nih.govmdpi.com This principle is extended to the evaluation of novel this compound analogues to confirm their engagement with this critical pathway in vivo.

Another key pharmacodynamic marker is the recruitment of DNA repair proteins to the sites of damage. RAD51, a crucial component of the homologous recombination (HR) repair pathway, forms nuclear foci at the sites of DSBs. researchgate.net The formation of RAD51 foci indicates the activation of the HR repair machinery in response to drug-induced DNA damage. mdpi.comresearchgate.net Studies have shown that doxorubicin treatment increases the number of RAD51 foci in multiple myeloma cells. nih.gov Therefore, evaluating the modulation of RAD51 foci formation in animal tissues following treatment with this compound analogues provides insight into the cellular response to the induced DNA damage. An inhibition of RAD51 foci formation in the presence of persistent γH2AX foci could suggest that an analogue not only causes DNA damage but also interferes with its repair, potentially enhancing its cytotoxic effect.

The second major mechanism for this class of compounds is the inhibition of topoisomerase II. These analogues can act as "topoisomerase poisons" by stabilizing the transient covalent complex formed between topoisomerase II and DNA, known as the cleavage complex. nih.govresearchgate.net This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of protein-linked DNA breaks. The extent of topoisomerase II-mediated DNA cleavage can be quantified in preclinical models. For instance, sabarubicin (B1683914) (MEN 10755), a disaccharide analogue of doxorubicin with a 4-demethoxy aglycone, has been shown to be a potent inducer of topoisomerase II-mediated DNA damage. nih.govresearchgate.net Comparative studies have demonstrated that despite having lower nuclear accumulation compared to doxorubicin, MEN 10755 was equally potent in causing DNA single- and double-strand breaks. nih.gov Furthermore, the DNA cleavage stimulated by MEN 10755 was found to be more persistent than that induced by doxorubicin, suggesting a more stable ternary complex. nih.gov

The evaluation of deamino analogues of sabarubicin, such as MEN 10959 and MEN 12297, has also centered on their ability to act as topoisomerase II poisons. These analogues were found to induce DNA cleavage mediated by both topoisomerase II alpha and beta, and this activity correlated well with their cytotoxic potency. researchgate.net

The following tables summarize the findings from preclinical studies evaluating these pharmacodynamic markers for this compound analogues.

Table 1: Comparative DNA Damage Induction by this compound Analogues in Preclinical Models

| Compound | Model System | Pharmacodynamic Marker | Observation | Reference |

| Sabarubicin (MEN 10755) | Human A2780 ovarian carcinoma cell line | DNA single- and double-strand breaks | As potent as doxorubicin in eliciting DNA breaks, despite lower nuclear concentration. | nih.gov |

| Doxorubicin | Multiple Myeloma (MM) cells | γH2AX foci | Increased number of γH2AX foci, indicating DNA double-strand break induction. | nih.gov |

| Doxorubicin | Multiple Myeloma (MM) cells | RAD51 foci | Four-fold increase in the fraction of cells with ≥5 RAD51 foci, indicating activation of homologous recombination repair. | nih.gov |

This table presents a summary of findings on DNA damage markers. Direct quantitative comparison between different this compound analogues is limited in the available literature.

Table 2: Topoisomerase II Poisoning Activity of this compound Analogues

| Compound | Enzyme | DNA Substrate | Activity | Reference |

| Sabarubicin (MEN 10755) | Topoisomerase II | Not specified | Stimulation of DNA cleavage was greater and more persistent than that produced by doxorubicin. | nih.gov |

| MEN 10959 | Topoisomerase II alpha and beta | Not specified | Induced DNA cleavage; activity correlated with cytotoxic potency. | researchgate.net |

| MEN 12297 | Topoisomerase II alpha and beta | Not specified | Induced DNA cleavage; activity correlated with cytotoxic potency. | researchgate.net |

This table summarizes the effects of this compound analogues on topoisomerase II-mediated DNA cleavage.

Molecular Mechanisms of Cellular Resistance to Anthracycline Aglycones General Research Focus

Role of Drug Efflux Transporters

A primary mechanism by which cancer cells develop resistance is through the active removal of chemotherapeutic drugs from the cell's interior, a process mediated by drug efflux transporters. mdpi.comwikipedia.orgnih.gov These transporters, which are often overexpressed in resistant cancer cells, act as molecular pumps, reducing the intracellular concentration of the drug and thereby diminishing its therapeutic efficacy. mdpi.comwikipedia.org

P-glycoprotein (ABCB1) and Other ABC Transporters in Anthracycline Resistance

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ABCB1, is a key member of the ATP-binding cassette (ABC) transporter superfamily. mdpi.comwikipedia.org It functions as an ATP-dependent efflux pump with a broad substrate specificity, capable of expelling a wide variety of structurally and functionally diverse compounds, including many anticancer drugs. mdpi.comwikipedia.orgnih.gov The overexpression of P-gp is a major contributor to the multidrug resistance (MDR) phenotype in cancer cells. mdpi.comwikipedia.org

The ABC transporter family is extensive, with several members implicated in drug resistance. solvobiotech.comsolvobiotech.commdpi.com Besides ABCB1, other notable transporters include the multidrug resistance-associated proteins (MRPs), which belong to the ABCC subfamily, and ABCG2 (breast cancer resistance protein). solvobiotech.com These transporters are primary active transporters that utilize the energy from ATP hydrolysis to move their substrates across the cell membrane. solvobiotech.commdpi.com While P-gp and ABCG2 tend to transport large, hydrophobic, and positively charged molecules, the MRP family can handle both uncharged hydrophobic compounds and water-soluble anionic molecules. solvobiotech.com

The tissue distribution of these major multidrug resistance proteins is widespread, providing a cellular defense mechanism throughout the body. solvobiotech.com For instance, P-gp is prominently expressed in tissues involved in absorption and secretion, such as the intestine, liver, and kidney, as well as at the blood-brain barrier. solvobiotech.comeuropeanpharmaceuticalreview.com

| Transporter | Alias | Subfamily | Key Substrates |

| P-glycoprotein | MDR1, ABCB1 | ABCB | Hydrophobic, cationic drugs |

| MRP1 | ABCC1 | ABCC | Organic anions, glutathione (B108866) conjugates |

| MRP2 | ABCC2 | ABCC | Glucuronide and glutathione conjugates |

| MRP3 | ABCC3 | ABCC | Glucuronide and sulfate (B86663) conjugates |

| MRP4 | ABCC4 | ABCC | Nucleoside analogs, cyclic nucleotides |

| ABCG2 | BCRP | ABCG | Mitoxantrone, topotecan, irinotecan |

Modulation of Efflux Pump Activity by Anthracycline Analogues

Research has explored the potential of modulating the activity of these efflux pumps to overcome resistance. This can involve the use of inhibitors that block the transporter's function, thereby increasing the intracellular concentration of the chemotherapeutic agent. nih.gov The development of "chemosensitizers" or "MDR modulators" is an active area of research aimed at reversing resistance. nih.gov